
NF-|EB-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NF-κB-IN-10 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-10 has gained attention for its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-10 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of NF-κB-IN-10 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of NF-κB-IN-10 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
NF-κB-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NF-κB-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity.
Aplicaciones Científicas De Investigación
NF-κB-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NF-κB signaling pathway and its role in various biochemical processes.
Biology: Researchers use NF-κB-IN-10 to investigate the molecular mechanisms underlying immune responses and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: NF-κB-IN-10 is used in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Mecanismo De Acción
NF-κB-IN-10 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, preventing the translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, cell proliferation, and survival. The primary molecular targets include the inhibitor of nuclear factor kappa B kinase (IKK) complex and the proteasome, which are essential for NF-κB activation .
Comparación Con Compuestos Similares
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB activation.
Curcumin: A natural compound with NF-κB inhibitory activity.
Uniqueness
NF-κB-IN-10 is unique due to its specific binding affinity and selectivity for the NF-κB pathway. Unlike other inhibitors, NF-κB-IN-10 has shown a higher potency and reduced off-target effects, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C26H30N2O4 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
1-[5-[2-[(E)-2-(4-butoxyphenyl)ethenyl]-4,6-dimethoxyphenyl]-3-methylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C26H30N2O4/c1-6-7-14-32-22-12-9-20(10-13-22)8-11-21-16-23(30-4)17-25(31-5)26(21)24-15-18(2)27-28(24)19(3)29/h8-13,15-17H,6-7,14H2,1-5H3/b11-8+ |
Clave InChI |
JCEKFPPSWJKZIB-DHZHZOJOSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



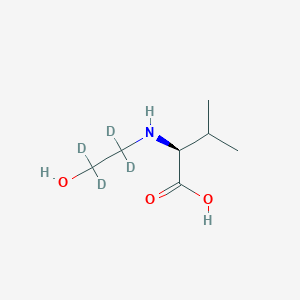
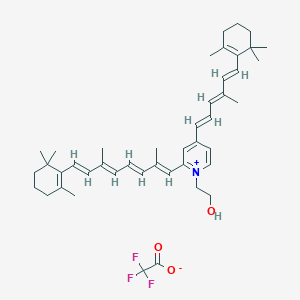
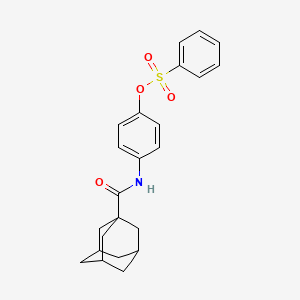
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
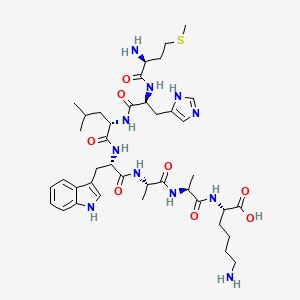
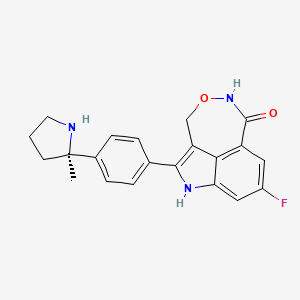
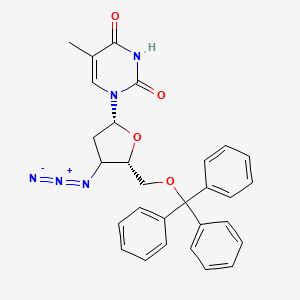
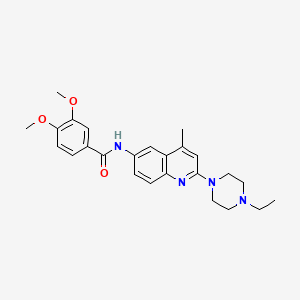
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)


![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)

